
GTP 14564
Overview
Description
GTP 14564 (CAS 34823-86-4) is a cell-permeable, tricyclic benzofuran indole compound that acts as a specific inhibitor of class III receptor tyrosine kinases (RTKs), particularly targeting Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutant (ITD-FLT3) . With a molecular weight of 234.26 and the formula C₁₅H₁₀N₂O, it is used primarily in research to study FLT3-driven signaling pathways in leukemia cells. This compound demonstrates selective cytotoxicity in FLT3-ITD-positive acute myeloid leukemia (AML) by inhibiting STAT5 activation and inducing apoptosis and G0/G1 cell cycle arrest, especially when combined with HSP90 inhibitors like 17-AAG .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GTP 14564 typically involves the following steps:
Starting Material: The process begins with 6-methoxybenzofuran-3(2H)-one.
Formation of Thioamide Intermediate: This compound is treated with lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF), followed by reaction with 3-substituted phenyl isothiocyanate to form the thioamide intermediate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
GTP 14564 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Selective Cytotoxicity
Research indicates that GTP 14564 selectively inhibits the growth of AML cells that express ITD-FLT3. In vitro studies demonstrated that this compound induces apoptosis in these cells at concentrations as low as 1 µM. The compound's mechanism involves the inhibition of STAT5 activation pathways that are aberrantly activated in ITD-FLT3-positive leukemia cells .
Inhibition of mTOR Signaling
Further investigations have shown that this compound affects mTOR signaling pathways in AML cells. Specifically, it has been observed to downregulate anti-apoptotic proteins involved in both extrinsic and intrinsic apoptotic pathways . Studies indicated that treatment with this compound resulted in decreased phosphorylation of mTOR signaling proteins such as p70S6K and rpS6 in FLT3-mutated AML cell lines (MV4-11 and MOLM13), correlating with reduced cell proliferation and increased cell death .
Potential Therapeutic Applications
This compound's selective inhibition of receptor tyrosine kinases presents several therapeutic avenues:
- Combination Therapies : Due to its mechanism of action, this compound is a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing off-target effects.
- Hematological Disorders : The compound's influence on hepcidin expression suggests potential applications beyond oncology, possibly addressing conditions associated with dysregulated iron metabolism .
Study on Cytotoxic Mechanisms
A pivotal study identified this compound as a specific kinase inhibitor for ITD-FLT3 and demonstrated its selective cytotoxicity against AML cells. The findings revealed that while both wild-type FLT3 and ITD-FLT3 were inhibited by this compound, the signaling pathways utilized for proliferation differed significantly between these two forms .
mTOR Pathway Analysis
Another significant study evaluated the effects of this compound on mTOR signaling within AML cells. Results indicated that treatment led to a concentration-dependent decrease in key mTOR signaling proteins and highlighted the potential for synergistic effects when used alongside other inhibitors like rapamycin .
Summary Table of Key Features
Compound Name | Class | IC50 (µM) | Unique Features |
---|---|---|---|
This compound | Receptor Tyrosine Kinase Inhibitor | 0.3 (c-Fms, c-Kit), 1 (PDGFRβ) | Selectively targets FLT3 mutations; induces apoptosis in AML cells |
AG1296 | Receptor Tyrosine Kinase Inhibitor | Not specified | Inhibits growth factor receptor signaling |
AS252424 | Receptor Tyrosine Kinase Inhibitor | Not specified | Targets multiple kinases involved in cancer |
SU6668 | Receptor Tyrosine Kinase Inhibitor | Not specified | Known for anti-angiogenic properties |
Mechanism of Action
GTP 14564 exerts its effects by inhibiting class III receptor tyrosine kinases. It competes with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular processes such as proliferation and survival, which are critical in cancer cells .
Comparison with Similar Compounds
Target Specificity and Mechanism of Action
GTP 14564 selectively inhibits class III RTKs, such as FLT3 and c-Kit, with a pronounced effect on FLT3-ITD mutants. At 1 μM, it suppresses proliferation in FLT3-ITD-expressing Ba/F3 cells, requiring 30-fold higher concentrations (30 μM) to inhibit wild-type FLT3 (wt-FLT3) . This selectivity arises from its differential disruption of STAT5 (critical for ITD-FLT3) versus MAPK pathways (used by wt-FLT3) .
Sunitinib (Free Base)
- Targets : Broad-spectrum RTK inhibitor (VEGFR, PDGFR, c-Kit) .
- Mechanism : Blocks angiogenesis and tumor proliferation by targeting multiple RTKs.
- Comparison: Unlike this compound, Sunitinib lacks specificity for FLT3-ITD and is used in renal cell carcinoma and gastrointestinal stromal tumors (GIST) .
Pazopanib Hydrochloride
- Targets : Multi-kinase inhibitor (VEGFR, PDGFR, FGFR) .
- Mechanism : Similar to Sunitinib but with distinct pharmacokinetic properties.
- Comparison : Focuses on angiogenesis rather than FLT3-ITD-specific pathways .
PF 477736
- Target : Checkpoint kinase 1 (Chk1) .
- Mechanism : Induces cell cycle arrest in DNA damage response pathways.
- Comparison: Targets a non-RTK pathway, unlike this compound .
Structural and Functional Differences
This compound ’s tricyclic benzofuran indole structure enables cell permeability and selective binding to FLT3-ITD’s aberrant kinase domain. In contrast, Sunitinib and Pazopanib are larger, multi-ringed compounds designed for broader kinase interactions .
Data Tables
Table 1: Molecular Properties
Compound | CAS Number | Molecular Formula | Molecular Weight | Target Class |
---|---|---|---|---|
This compound | 34823-86-4 | C₁₅H₁₀N₂O | 234.26 | Class III RTKs (FLT3, c-Kit) |
Sunitinib | 557795-19-4 | C₂₂H₂₇FN₄O₂ | 398.47 | Multi-RTKs (VEGFR, PDGFR) |
Pazopanib | 635702-64-6 | C₂₁H₂₃N₇O₂S | 437.52 | Multi-RTKs (VEGFR, FGFR) |
Research Findings and Implications
- This compound’s unique ability to target FLT3-ITD at low concentrations (1 μM) makes it a promising candidate for precision therapy in AML, sparing normal cells dependent on wt-FLT3 .
- Limitations : Lack of clinical trial data compared to approved drugs like Sunitinib.
Biological Activity
GTP 14564, also known as 1-Phenyl-3-H-8-oxa-2,3-diaza-cyclopenta[a]inden or 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, is a potent inhibitor of class III receptor tyrosine kinases, particularly targeting the Fms-like tyrosine kinase 3 (FLT3). This compound has garnered attention for its potential therapeutic applications in hematological malignancies, especially acute myeloid leukemia (AML), where FLT3 mutations are prevalent.
This compound functions primarily as a reversible and ATP-competitive inhibitor of FLT3. It binds to the ATP-binding site of the kinase, effectively inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of proliferative signals associated with cancer cell growth. Notably, this compound has demonstrated selective cytotoxicity against leukemia cells harboring constitutively active ITD-FLT3 mutations while requiring significantly higher concentrations to affect wild-type FLT3 .
The biochemical properties of this compound reveal its specificity and potency:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀N₂O |
Molecular Weight | 234.25 g/mol |
IC₅₀ (for c-fms, c-kit) | 300 nM |
IC₅₀ (for wild-type FLT3) | ~1 µM |
IC₅₀ (for ITD-FLT3) | ~1 µM |
Solubility | Soluble in DMSO |
Cellular Effects
In laboratory studies, this compound has shown significant effects on leukemia cell lines:
- Cytotoxicity : this compound exhibits selective cytotoxicity towards Ba/F3 cells expressing ITD-FLT3 at a concentration of 1 µM. In contrast, a concentration approximately 30 times higher is necessary to inhibit the growth of Ba/F3 cells expressing wild-type FLT3.
- Signal Pathway Inhibition : The compound inhibits STAT5 activation, which is crucial for growth signaling in ITD-FLT3-positive cells. Conversely, wild-type FLT3 primarily utilizes the MAPK pathway for signaling .
Pharmacokinetics and Stability
This compound demonstrates favorable pharmacokinetic properties:
- Cell Membrane Permeability : The compound can cross cell membranes effectively to reach intracellular targets.
- Stability : It remains stable under various storage conditions; it can be stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months.
Case Studies and Research Findings
A study by Murata et al. (2003) highlighted the selective mechanism of this compound in leukemia cells. The research indicated that:
- ITD Mutations : The presence of internal tandem duplications in FLT3 significantly increases sensitivity to this compound due to aberrant STAT5 activation.
- Therapeutic Potential : The findings suggest that targeting FLT3 with this compound could provide a promising strategy for treating AML patients with specific mutations .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GTP 14564 in cellular models of leukemia?
this compound is a cell-permeable tricyclic benzofuran indole compound that selectively inhibits class III receptor tyrosine kinases (RTKs), particularly FLT3 and its internal tandem duplication (ITD) mutant (ITD-FLT3). It suppresses kinase activity by competitively binding to the ATP-binding site, thereby blocking downstream signaling pathways such as STAT5 and MAPK, which are critical for leukemic cell proliferation .
Q. How does this compound distinguish between wild-type FLT3 (wt-FLT3) and ITD-FLT3 in experimental settings?
this compound exhibits 30-fold higher potency against ITD-FLT3 compared to wt-FLT3 in Ba/F3 cell models. While it equally inhibits kinase activity of both variants, ITD-FLT3-driven cells rely on STAT5 activation for survival, making them more sensitive to this compound. In contrast, wt-FLT3 predominantly activates the MAPK pathway, which is less dependent on this compound for growth signaling .
Q. What are standard in vitro assays for evaluating this compound efficacy?
- Dose-response curves : Measure IC₅₀ values in FLT3-ITD vs. wt-FLT3 cell lines (e.g., Ba/F3 cells).
- Western blotting : Assess phosphorylation levels of FLT3 (p-FLT3), STAT5 (p-STAT5), and MAPK.
- Apoptosis assays : Use Annexin V/PI staining to quantify cell death after treatment.
- Cell cycle analysis : Detect G0/G1 arrest via flow cytometry .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s off-target effects in kinase inhibition screens?
- Kinase profiling : Use high-throughput kinase assays (e.g., KinomeScan) to identify off-target interactions.
- CRISPR/Cas9 validation : Knock out suspected off-target kinases (e.g., c-Kit) to isolate this compound’s primary effects .
- Dose titration : Compare low-dose (1 µM) vs. high-dose (30 µM) responses to distinguish FLT3-specific inhibition from broader kinase suppression .
Q. What experimental designs optimize this compound’s synergistic potential with other therapeutic agents?
- Combination index (CI) analysis : Pair this compound with HSP90 inhibitors (e.g., 17-AAG) to amplify apoptosis in FLT3-ITD cells.
- Sequential vs. concurrent dosing : Test whether pre-treatment with this compound enhances 17-AAG’s ability to degrade FLT3-ITD.
- In vivo validation : Use xenograft models to assess tumor regression and survival outcomes .
Q. How can researchers address variability in this compound’s efficacy across different FLT3-ITD mutations?
- Mutation mapping : Analyze ITD length and tyrosine residue positions (e.g., Y591/Y599) to correlate with STAT5 activation sensitivity.
- Structural modeling : Predict this compound binding affinity using molecular docking simulations of mutant FLT3 variants.
- Patient-derived cells : Validate findings in primary AML samples with diverse ITD configurations .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound-induced changes in signaling pathways?
- Multivariate regression : Correlate p-FLT3/p-STAT5 levels with apoptosis rates.
- Time-course experiments : Use mixed-effects models to account for temporal variations in kinase inhibition.
- Reproducibility checks : Include biological triplicates and orthogonal assays (e.g., phospho-flow cytometry) .
Q. How should researchers control for batch variability in this compound formulations?
- HPLC validation : Confirm purity (>98%) and stability of this compound stock solutions.
- Solvent controls : Use DMSO vehicle controls matched to treatment concentrations.
- Inter-laboratory calibration : Share reference samples with collaborating labs to standardize protocols .
Q. Data Interpretation Challenges
Q. Why might this compound fail to induce apoptosis in certain FLT3-ITD models?
- Compensatory pathways : Activation of alternative survival signals (e.g., PI3K/AKT) may bypass FLT3 inhibition.
- Microenvironment factors : Stromal cells in co-culture systems can secrete cytokines (e.g., IL-6) that rescue leukemic cells.
- Mutation heterogeneity : Subclonal ITD variants with low STAT5 dependency may exhibit resistance .
Q. How can researchers reconcile discrepancies between in vitro and in vivo responses to this compound?
- Pharmacokinetic profiling : Measure drug bioavailability and half-life in plasma/tissues.
- Tumor microenvironment modulation : Assess hypoxia or stromal interactions that alter drug penetration.
- Dosing optimization : Adjust regimens (e.g., intermittent vs. continuous) to balance efficacy and toxicity .
Properties
IUPAC Name |
3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLVVLATXPWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188363 | |
Record name | GTP 14564 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34823-86-4 | |
Record name | GTP 14564 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034823864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GTP 14564 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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